molecular formula C13H16N2O2 B2463201 Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 81438-54-2

Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B2463201
CAS RN: 81438-54-2
M. Wt: 232.283
InChI Key: HYPYGJKUZKWKQZ-UHFFFAOYSA-N
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Description

Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C13H16N2O2 . It has an average mass of 232.278 Da and a monoisotopic mass of 232.121185 Da .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has been conducted on the synthesis of various heterocyclic compounds using imidazo[1,2-a]pyridine derivatives. These compounds are significant in medicinal chemistry due to their potential biological activities. For example, imidazo[1,2-a]pyridine systems have been utilized as synthons for constructing fused triazines, which are planar, angular tri-heterocycles with potential biological activity. This involves the transformation of ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate through a series of reactions to yield substituted nitro carboxamidoimidazopyridines, which are then further processed to produce 1-oxo-2-substituted pyrido[1′,2′:1,2]imidazo[5,4-d]-1,2,3-triazines (Zamora et al., 2004).

Anti-inflammatory and Antiulcer Activities

Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their anti-inflammatory and antiulcer activities. These studies aim to discover new therapeutic agents by exploring the pharmacological properties of synthesized compounds. One example is the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which were tested for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic actions (Abignente et al., 1982).

Anti-hepatitis B Virus Activity

Another area of research involves the synthesis of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives, which have been evaluated for their anti-hepatitis B virus (HBV) activity. These compounds have shown promise in inhibiting the replication of HBV DNA, making them potential candidates for antiviral drug development (Chen et al., 2011).

Catalytic Activities

Imidazo[1,2-a]pyridine derivatives have also been studied for their catalytic activities, particularly in the oxidation of catechol to o-quinone. This research explores the potential of these compounds in catalyzing chemical reactions, which is crucial for various industrial and pharmaceutical applications (Saddik et al., 2012).

properties

IUPAC Name

ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-5-17-13(16)12-10(4)14-11-7-8(2)6-9(3)15(11)12/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPYGJKUZKWKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C(=CC(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331540
Record name ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821674
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate

CAS RN

81438-54-2
Record name ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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